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These application notes provide a comprehensive overview and detailed protocols for
conducting time-kill assays to evaluate the in vitro efficacy of avibactam in combination with
various B-lactam antibiotics. This document outlines the scientific principles, experimental
procedures, data analysis, and interpretation relevant to these assays, which are crucial for
preclinical antimicrobial drug development.

Introduction to Time-Kill Assays and Avibactam
Combinations

Time-kill assays are a cornerstone of in vitro pharmacodynamic studies, offering insights into
the rate and extent of bacterial killing by an antimicrobial agent over time.[1][2] This method is
instrumental in determining whether an antibiotic combination is bactericidal (causes bacterial
cell death) or bacteriostatic (inhibits bacterial growth).[1][3] A bactericidal effect is typically
defined as a =23-l0g10 (99.9%) reduction in the initial bacterial inoculum.[1][3]

Avibactam is a non-pB-lactam (-lactamase inhibitor that restores the activity of B-lactam
antibiotics against many resistant Gram-negative bacteria.[4][5][6] It achieves this by
inactivating a broad spectrum of B-lactamase enzymes, including Ambler class A (like KPCs),
class C (AmpC), and some class D (OXA) enzymes.[4][5] Consequently, time-kill assays are
essential for characterizing the synergistic and bactericidal activity of avibactam combinations,
such as ceftazidime-avibactam (CZA), against multidrug-resistant pathogens.
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Mechanism of Action: Ceftazidime-Avibactam

Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to
penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan
synthesis.[7][8][9] This disruption of the cell wall integrity leads to bacterial cell death.[10]
However, many bacteria have acquired resistance through the production of B-lactamase

enzymes that hydrolyze and inactivate ceftazidime.[7]

Avibactam works by protecting ceftazidime from degradation by these B-lactamases.[11] It
forms a covalent, but reversible, adduct with the (3-lactamase enzyme, rendering it inactive.[5]
[10] This allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[10]
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Mechanism of action for ceftazidime-avibactam.

Quantitative Data from Time-Kill Assays with
Ceftazidime-Avibactam
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The following tables summarize the bactericidal activity of ceftazidime-avibactam against key
Gram-negative pathogens as reported in various studies. The data is presented as the mean
log10 CFU/mL reduction from the initial inoculum at specified time points.

Table 1: Bactericidal Activity of Ceftazidime-Avibactam against Enterobacteriaceae

. . Mean Log10
. Strain Ceftazidime-
Bacterial o . CFU/mL
) Characteristic Avibactam . Reference
Species ) Reduction at 6
3 Concentration
hours
o _ ESBL, TEM-1,
Escherichia coli 2-8x MIC >3 [4][12]
OXA-1
Klebsiella
_ KPC 2-8x MIC >3 [4][12]
pneumoniae
Enterobacter
AmpC 2-8x MIC >3 [4][12]
cloacae

Table 2: Bactericidal Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa
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. o Mean Log10 Mean Log10
Strain Ceftazidime-
Lo . CFU/mL CFU/mL
Characteristic Avibactam . . Reference
. Reductionat6 Reduction at
s Concentration
hours 24 hours
Not specified, but
o combination
o Clinically )
Ceftazidime- ) - therapies
) achievable Not specified [13][14]
Resistant ) showed greater
concentrations .
reduction than
monotherapy
2-512 mg/L Not specified,
Ceftazidime, 2- -~ data used for
MDR Not specified ) [15][16]
16 mg/L mathematical
Avibactam modeling
Regrowth
AmpC and TEM- ]
” 2-8x MIC ~2 observed in [41[17]
some isolates
) Clinically Bactericidal
CZA-Susceptible ] N ]
(XDR) achievable Not specified effectin 100% of  [14]
concentrations isolates
Combination with
colistin,
) Clinically amikacin, or
CZA-Resistant ) -
achievable Not specified aztreonam was [14]
(XDR) : .
concentrations more effective

than

monotherapy

Detailed Experimental Protocol for Time-Kill Assays

This protocol is synthesized from methodologies reported in the literature and aligns with

guidelines from the Clinical and Laboratory Standards Institute (CLSI), particularly M26-A.[4]

[18][19]
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Materials

e Avibactam combination (e.g., Ceftazidime-Avibactam)
o Test bacterial isolate(s)

o Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

o Tryptic Soy Agar (TSA) plates[20]

» Sterile saline or phosphate-buffered saline (PBS)[3]

« Sterile culture tubes or flasks[20]

e Shaking incubator set to 37°C[3]

e Spectrophotometer[20]

o Micropipettes and sterile tips[20]

 Sterile dilution tubes|3]

o Spiral plater or manual plating supplies[20]

Colony counter[20]

Experimental Workflow Diagram
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Workflow for a standard time-kill assay.

Step-by-Step Methodology

 Inoculum Preparation:
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o From a fresh 18-24 hour culture on a TSA plate, select 3-5 isolated colonies of the test
bacterium.[3][20]

o Inoculate the colonies into a tube containing 5 mL of CAMHB.[3]

o Incubate the broth culture at 37°C with shaking (e.g., 200 rpm) until the culture reaches
the mid-logarithmic phase of growth (typically 2-4 hours), which corresponds to a turbidity
equivalent to a 0.5 McFarland standard.[3][20]

o Adjust the bacterial suspension with fresh CAMHB to achieve a starting inoculum of
approximately 5 x 10"5 to 1 x 1076 CFU/mL in the final test volume.[20]

e Assay Setup:

o Prepare serial dilutions of the avibactam combination in CAMHB to achieve the desired
final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration
[MIC]).[3] Avibactam is often tested at a fixed concentration of 4 mg/L in combination with
varying concentrations of the -lactam.[4]

o Set up a series of sterile tubes or flasks, each with a final volume of 10 mL, including:[3]
[20]

= Growth Control: CAMHB with the bacterial inoculum but no drug.

= Test Concentrations: CAMHB with the bacterial inoculum and the desired
concentrations of the avibactam combination.

» Sterility Control: CAMHB without bacteria or drug.
« Inoculation and Incubation:
o Add the prepared bacterial inoculum to each tube (except the sterility control).[21]

o Immediately after inoculation (time 0), remove an aliquot from the growth control tube for
viable cell counting to confirm the initial inoculum concentration.[20]

o Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[20]
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e Sampling and Plating:

o At predetermined time points (e.g., 0, 4, 8, and 24 hours), remove an aliquot (e.g., 100 pL)
from each tube.[22]

o Perform ten-fold serial dilutions of each collected sample in sterile saline or PBS.[20]

o Plate a specific volume (e.g., 100 pL) of the appropriate dilutions onto TSA plates. The
dilution factor should be chosen to yield a countable number of colonies (typically 30-300
CFU).[20] For samples with expected low counts, plating the undiluted sample may be
necessary.[3]

o Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.[21]

e Data Collection and Analysis:

[¢]

After incubation, count the number of colonies on each plate.[20]

o

Calculate the number of CFU/mL for each sample using the following formula:

» CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

o

Convert the CFU/mL values to log10 CFU/mL.[20]

[¢]

Plot the mean log10 CFU/mL against time for each concentration of the avibactam
combination and the growth control.[22]

Interpretation of Results

o Bactericidal Activity: A >3-log10 decrease in CFU/mL from the initial inoculum at a specific
time point.[3]

o Bacteriostatic Activity: A <3-log10 decrease in CFU/mL from the initial inoculum, with the
bacterial count remaining similar to or slightly above the initial inoculum.[21]

e Synergy: A >2-logl10 decrease in CFU/mL for the combination compared with the most active
single agent.
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« Indifference: A <2-log10 change in CFU/mL for the combination compared with the most
active single agent.

e Antagonism: A 22-log10 increase in CFU/mL for the combination compared with the most
active single agent.

Conclusion

Time-kill assays are a robust method for evaluating the in vitro pharmacodynamics of
avibactam combinations. The detailed protocol and data presentation guidelines provided in
these application notes offer a standardized approach for researchers to assess the
bactericidal activity and synergistic potential of these important antibiotic therapies. Consistent
application of these methodologies will facilitate the comparison of data across studies and
contribute to the effective development and utilization of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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